N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1021213-84-2
VCID: VC11927232
InChI: InChI=1S/C17H17ClN4O2S/c1-10-2-5-12(8-13(10)18)19-15(23)9-25-16-7-6-14(21-22-16)20-17(24)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,19,23)(H,20,21,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl
Molecular Formula: C17H17ClN4O2S
Molecular Weight: 376.9 g/mol

N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

CAS No.: 1021213-84-2

Cat. No.: VC11927232

Molecular Formula: C17H17ClN4O2S

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide - 1021213-84-2

Specification

CAS No. 1021213-84-2
Molecular Formula C17H17ClN4O2S
Molecular Weight 376.9 g/mol
IUPAC Name N-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C17H17ClN4O2S/c1-10-2-5-12(8-13(10)18)19-15(23)9-25-16-7-6-14(21-22-16)20-17(24)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,19,23)(H,20,21,24)
Standard InChI Key QBVBSGZEIQBYNH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)Cl

Introduction

Chemical Identity

1.1 IUPAC Name
N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

1.2 Molecular Formula
C17_{17}H17_{17}ClN4_{4}O2_{2}S

1.3 Molecular Weight
376.87 g/mol

1.4 Structural Features
The compound features:

  • A pyridazine ring substituted with a methylsulfanyl group.

  • A cyclopropanecarboxamide moiety attached to the pyridazine ring.

  • A 3-chloro-4-methylphenyl group linked via a carbamoyl group.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting with pyridazine derivatives and incorporating functional groups through nucleophilic substitution or condensation reactions.

General Synthetic Pathway:

  • Formation of Pyridazine Core: Pyridazine derivatives are synthesized via cyclization reactions involving hydrazine and dicarbonyl compounds.

  • Introduction of Sulfanyl Group: A thiol-based reagent is used to introduce the sulfanyl group at the desired position on the pyridazine ring.

  • Carbamoylation: The 3-chloro-4-methylphenyl group is introduced through a reaction with isocyanates or carbamoyl chlorides.

  • Cyclopropanecarboxamide Formation: The final step involves coupling the pyridazine derivative with cyclopropanecarboxylic acid or its derivatives.

Anticancer Potential

Compounds containing pyridazine rings and sulfanyl groups have shown cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) by inducing apoptosis and disrupting mitochondrial membrane potential .

Antimicrobial Activity

Carbamoyl derivatives with chlorinated phenyl groups often exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies suggest that compounds with pyridazine cores can bind effectively to enzymes or receptors involved in DNA replication or protein synthesis, making them potential inhibitors for therapeutic targets .

Applications

This compound may serve as a lead molecule for designing drugs targeting:

  • Cancer Therapy: Due to its structural similarity to known anticancer agents.

  • Antimicrobial Agents: Effective against resistant bacterial strains.

  • Enzyme Inhibitors: For diseases involving dysregulated enzymatic activity.

Structural Optimization

Modifications at the sulfanyl or carbamoyl groups could enhance biological activity or improve pharmacokinetics.

Toxicity Studies

Further studies are required to evaluate cytotoxicity, therapeutic index, and metabolic stability.

Computational Studies

In silico methods like QSAR (Quantitative Structure-Activity Relationship) modeling could predict activity profiles and guide further synthesis.

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